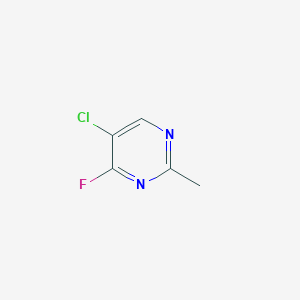

5-Chloro-4-fluoro-2-methylpyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Chemical Research

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This structural motif is of immense significance as it forms the core of the nucleobases uracil (B121893), thymine, and cytosine, which are fundamental components of nucleic acids, DNA and RNA. nih.gov This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govnih.gov

The presence of the two nitrogen atoms makes the pyrimidine ring electron-deficient, which influences its chemical reactivity and its ability to participate in hydrogen bonding and other non-covalent interactions. This property is crucial for the binding of pyrimidine-containing molecules to biological targets such as enzymes and receptors. Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents with applications as anticancer, antiviral, antibacterial, and anti-inflammatory drugs. nih.govnih.govnih.gov

Strategic Role of Halogenation in Modulating Pyrimidine Reactivity and Synthetic Utility

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the pyrimidine ring is a powerful strategy for modulating its physicochemical and biological properties. Halogenation can significantly alter the electron distribution within the ring, influencing its reactivity in various chemical transformations. rsc.org For instance, halogens can act as leaving groups in nucleophilic aromatic substitution reactions, providing a handle for the introduction of other functional groups. nih.govresearchgate.net

The nature of the halogen and its position on the pyrimidine ring dictate the regioselectivity of these reactions. nih.gov Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence molecular conformation and binding to biological targets. rsc.org In drug design, the incorporation of halogens can enhance properties such as metabolic stability, membrane permeability, and binding affinity. rsc.org From a synthetic perspective, halogenated pyrimidines are versatile intermediates for a wide range of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular architectures. researchgate.net

Positioning of 5-Chloro-4-fluoro-2-methylpyrimidine within Contemporary Halogenated Pyrimidine Research

This compound, with its distinct substitution pattern of a chlorine atom at the 5-position, a fluorine atom at the 4-position, and a methyl group at the 2-position, represents a valuable building block in contemporary organic synthesis. The presence of two different halogen atoms with differing reactivities offers the potential for selective and sequential chemical transformations.

This compound is a member of the broader class of functionalized pyrimidines that are of interest for the synthesis of novel bioactive molecules. While extensive, detailed research specifically on this compound is not widely available in the public scientific literature, its structural motifs are found in molecules explored in patent literature, particularly in the context of kinase inhibitors for cancer therapy. The strategic placement of the chloro, fluoro, and methyl groups provides a scaffold that can be further elaborated to create libraries of compounds for screening in drug discovery and agrochemical research. The differential reactivity of the C-Cl and C-F bonds is a key feature that synthetic chemists can exploit.

Physicochemical and Spectroscopic Data of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 134000-96-7 |

| Molecular Formula | C₅H₄ClFN₂ |

| Molecular Weight | 146.55 g/mol |

| Appearance | Expected to be a solid or liquid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

|---|---|

| ¹H NMR | A singlet for the methyl protons (CH₃) and a singlet or doublet for the aromatic proton (C-H), with potential coupling to the fluorine atom. |

| ¹³C NMR | Distinct signals for the five carbon atoms, with the carbons attached to fluorine and chlorine showing characteristic chemical shifts and C-F coupling. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of chlorine. |

| Infrared (IR) | Characteristic absorption bands for C-H, C=N, C-F, and C-Cl stretching and bending vibrations. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4ClFN2 |

|---|---|

Molecular Weight |

146.55 g/mol |

IUPAC Name |

5-chloro-4-fluoro-2-methylpyrimidine |

InChI |

InChI=1S/C5H4ClFN2/c1-3-8-2-4(6)5(7)9-3/h2H,1H3 |

InChI Key |

KNQQFACZECKXSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Strategies for 5 Chloro 4 Fluoro 2 Methylpyrimidine and Analogous Derivatives

Foundational Synthetic Approaches to Halogenated Pyrimidine (B1678525) Systems

The construction of the pyrimidine core is the initial and most critical phase in the synthesis of compounds like 5-Chloro-4-fluoro-2-methylpyrimidine. Classical and modern synthetic methods, including cyclocondensation and multi-component reactions, provide versatile pathways to the basic pyrimidine framework, which can then be further functionalized.

Cyclocondensation Reactions in Pyrimidine Core Formation

Cyclocondensation reactions are a fundamental and widely utilized method for constructing the pyrimidine ring. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or thiourea (B124793) derivative. This approach builds the C-C-C and N-C-N fragments of the pyrimidine ring from non-heterocyclic precursors. google.com

One of the most prominent examples is the Biginelli reaction , a one-pot cyclocondensation between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. libretexts.orgmanusaktteva.com While the classic Biginelli reaction produces dihydropyrimidines, modifications and subsequent oxidation steps can lead to fully aromatic pyrimidine systems. The reaction mechanism generally proceeds through a series of bimolecular reactions, often initiated by an aldol (B89426) condensation followed by nucleophilic addition and dehydrative cyclization. libretexts.org

Another significant cyclocondensation strategy is the Gewald reaction , which is primarily used for the synthesis of 2-aminothiophenes but can be adapted for the formation of related heterocyclic systems that serve as precursors to fused pyrimidines. The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wuxiapptec.comresearchgate.net The resulting 2-aminothiophene can then undergo further cyclization with appropriate reagents to form a thieno[2,3-d]pyrimidine (B153573) core, a common scaffold in medicinal chemistry. researchgate.net

These cyclocondensation methods offer a robust foundation for creating the pyrimidine heterocycle, which can be subsequently halogenated and functionalized to yield the target compound.

Multi-Component Reactions (MCRs) for Diversified Pyrimidine Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. googleapis.com The Biginelli reaction is a classic example of a three-component MCR that has been extensively studied and modified for the synthesis of a wide array of pyrimidine derivatives. libretexts.orgmanusaktteva.com

Modern MCRs have expanded the toolkit for pyrimidine synthesis, allowing for greater structural diversity. For instance, iridium-catalyzed multicomponent synthesis allows for the regioselective formation of highly substituted pyrimidines from amidines and up to three different alcohols. nih.govguidechem.com This process proceeds through a sequence of condensation and dehydrogenation steps, offering a sustainable route to unsymmetrically decorated pyrimidines. nih.govguidechem.com Another approach involves a three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by zinc chloride, to yield 4,5-disubstituted pyrimidines. wuxiapptec.com

The power of MCRs lies in their ability to rapidly generate libraries of compounds for screening purposes by simply varying the starting components. This combinatorial nature is particularly advantageous in drug discovery for identifying lead compounds with desired biological activities. googleapis.com

Regioselective Synthesis and Functionalization of this compound

The precise installation of substituents on the pyrimidine ring is critical for defining the chemical properties and biological activity of the final molecule. The synthesis of this compound requires highly regioselective methods to introduce the chloro, fluoro, and methyl groups at the correct positions. A common strategy involves starting with a pre-functionalized pyrimidine, such as 2,4-dichloro-5-fluoropyrimidine (B19854), which is a key intermediate in the synthesis of the antifungal drug voriconazole (B182144). google.comgoogle.com

This intermediate is typically synthesized from 5-fluorouracil (B62378) by reaction with a chlorinating agent like phosphorus oxychloride. researchgate.netchemicalbook.comchemicalbook.com

Directed Halogenation Strategies for Pyrimidine Rings

Directing the halogenation to specific positions on the pyrimidine ring is a significant synthetic challenge due to the electron-deficient nature of the heterocycle. guidechem.com Electrophilic aromatic substitution on an unsubstituted pyrimidine ring is difficult. Therefore, synthetic strategies often rely on the inherent reactivity of substituted pyrimidines or employ directing groups.

For a molecule like this compound, the synthesis typically starts with a precursor where the fluorine is already in place, such as 5-fluorouracil. The conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine effectively installs the chloro groups at the 2 and 4 positions. researchgate.netchemicalbook.com The chlorine at position 5 is introduced later in the synthetic sequence, often through electrophilic chlorination of a suitably activated precursor. The reactivity of the positions on the pyrimidine ring is as follows for nucleophilic aromatic substitution (SNAr): 4-Cl > 2-Cl >> 5-Cl. guidechem.com This differential reactivity is exploited in subsequent functionalization steps.

Modern methods for halogenation of heteroaromatics include using N-halosuccinimides (NCS, NBS, NIS) or Selectfluor in combination with Lewis acids or other promoters to achieve regioselectivity. wuxiapptec.com For instance, Selectfluor-promoted chlorination of 2-aminopyridines using LiCl demonstrates how specific reagents can control the position of halogenation. wuxiapptec.com

Methodologies for Introducing Methyl Substituents on Pyrimidine Frameworks

Introducing a methyl group at the C2 position of the pyrimidine ring can be achieved through various methods. One common approach is to build the ring from a precursor that already contains the methyl group. This can be done by using acetamidine (B91507) in a cyclocondensation reaction with a 1,3-dicarbonyl compound. wuxiapptec.com

Alternatively, a methyl group can be introduced onto a pre-formed pyrimidine ring through nucleophilic substitution or cross-coupling reactions. For a precursor like 2,4-dichloropyrimidine (B19661), organometallic reagents are effective. A reported method involves the reaction of 2,4-dichloropyrimidine with a Grignard reagent like methylmagnesium chloride (MeMgCl) in the presence of an iron catalyst (Fe(acac)₃). guidechem.com This reaction selectively replaces the chlorine atom at the C4 position with a methyl group to yield 2-chloro-4-methylpyrimidine. guidechem.com

This principle can be applied to the synthesis of this compound starting from 2,4-dichloro-5-fluoropyrimidine. The greater reactivity of the C4-chloro group towards nucleophiles compared to the C2-chloro group allows for selective methylation at the 4-position. guidechem.com However, the presence of the electron-withdrawing fluorine at C5 can influence this selectivity.

| Method | Precursor | Reagents | Selectivity | Reference |

|---|---|---|---|---|

| Cyclocondensation | 1,3-Dicarbonyl | Acetamidine | Builds the 2-methylpyrimidine (B1581581) core directly | wuxiapptec.com |

| Cross-Coupling | 2,4-Dichloropyrimidine | MeMgCl, Fe(acac)₃ | Selective for C4 position | guidechem.com |

Advanced Functionalization and Derivatization Techniques

Once the this compound core is assembled, its reactive sites can be further modified to create a diverse range of analogues. The primary sites for functionalization are the chloro- and fluoro-substituted positions, which can undergo nucleophilic aromatic substitution (SNAr) reactions.

The chlorine atom at the C5 position is generally the least reactive towards SNAr compared to halogens at C2 and C4. guidechem.com However, under specific conditions, it can be displaced by various nucleophiles. More commonly, the remaining chloro or fluoro groups (if the synthesis started from a di- or tri-halogenated precursor) are targeted for substitution. The reactivity order (4 > 2) allows for sequential and regioselective derivatization.

| Reaction Type | Position | Typical Nucleophiles/Reagents | Potential Product Class |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C4 | Amines, Alcohols, Thiols | 4-Amino/Alkoxy/Thio-pyrimidines |

| Nucleophilic Aromatic Substitution (SNAr) | C2 | Amines, Alcohols, Thiols (under harsher conditions) | 2-Amino/Alkoxy/Thio-pyrimidines |

| Suzuki Coupling | C4 or C2 | Aryl/heteroaryl boronic acids, Pd catalyst | 4- or 2-Aryl/Heteroaryl-pyrimidines |

| Sonogashira Coupling | C4 or C2 | Terminal alkynes, Pd/Cu catalyst | 4- or 2-Alkynyl-pyrimidines |

For instance, the chlorine atom on related chloropyrimidine intermediates, such as those used in voriconazole synthesis, readily reacts with nucleophiles in Reformatsky-type coupling reactions. google.compatsnap.com This highlights the utility of the chloro group as a leaving group for forming new carbon-carbon bonds. Advanced techniques like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are also powerful tools for introducing a wide variety of carbon, nitrogen, and oxygen-based substituents onto the pyrimidine ring, starting from the corresponding halogenated derivatives. sigmaaldrich.com These methods significantly expand the chemical space accessible from the this compound scaffold.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of heteroaromatic cores. nsf.govresearchgate.net These methods are indispensable for modifying halogenated pyrimidines.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds by reacting an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. scirp.orgmdpi.com This reaction is highly valued for its tolerance of a wide range of functional groups and its use of generally non-toxic organoborane reagents. mdpi.comscirp.org

For halogenated pyrimidines, the Suzuki coupling allows for the introduction of aryl, heteroaryl, alkyl, or alkenyl groups. researchgate.net The general mechanism involves three key steps: oxidative addition of the palladium catalyst to the carbon-halogen bond, transmetallation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. researchgate.net The reactivity of the C-X bond in the oxidative addition step typically follows the order C-I > C-Br > C-Cl, which can be a challenge for less reactive chloro-pyrimidines. icmpp.ro However, advancements in ligand design have led to catalyst systems effective for the coupling of even unactivated aryl chlorides. icmpp.ro

In the context of this compound, the chlorine at the C5 position can be targeted for Suzuki coupling. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. mdpi.com

| Halopyrimidine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| Aryl chlorides | Arylboronic acids | Pd₂(dba)₃/P(t-Bu)₃ | - | - | Very Good | acs.org |

| Monocyclic heteroaryl chlorides | Arylboronic acids | Pd(dppb)Cl₂ | - | - | High | acs.org |

| Aryl chlorides | 4-tert-butylphenylboronic acid | Pd(OAc)₂/NiXantphos | K₂CO₃ | THF/H₂O | >90% | rsc.org |

Beyond the Suzuki reaction, a variety of other palladium-catalyzed couplings are employed to functionalize halogenated pyrimidines. These reactions expand the range of accessible derivatives by enabling the formation of different types of bonds.

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds, coupling aryl halides with amines. acs.org It is widely applied in the synthesis of pharmaceuticals containing arylamine moieties. acs.org For a substrate like this compound, this method could be used to introduce a diverse range of primary or secondary amines at the C5 position.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds. researchgate.netrsc.org It is a key method for synthesizing conjugated systems and is valuable in materials science and natural product synthesis. researchgate.net

Heck Reaction: This reaction forms a C-C bond between an aryl or vinyl halide and an alkene. researchgate.net

Stille Coupling: This reaction involves the coupling of an organostannane reagent with an organic halide. researchgate.net

The regioselectivity of these reactions on di- or poly-halogenated pyrimidines can often be controlled. Conventionally, halides adjacent to a ring nitrogen (e.g., C2, C4, C6 positions) are more reactive in Pd-catalyzed cross-couplings. nsf.gov However, ligand choice can invert this selectivity, as demonstrated in the C4-selective coupling of 2,4-dichloropyridines using a sterically hindered N-heterocyclic carbene ligand. nsf.gov

| Reaction Name | Bond Formed | Coupling Partners | Typical Application | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig | C-N | Aryl Halide + Amine | Synthesis of arylamines for pharmaceuticals | acs.orgrsc.org |

| Sonogashira | C-C (sp²-sp) | Aryl Halide + Terminal Alkyne | Synthesis of conjugated polymers, natural products | researchgate.netrsc.org |

| Heck | C-C | Aryl Halide + Alkene | Elaboration of carbon skeletons | researchgate.net |

| Stille | C-C | Aryl Halide + Organostannane | Synthesis of complex organic molecules | researchgate.net |

While palladium catalysts are highly effective, there is growing interest in using more earth-abundant and less expensive first-row transition metals for heterocycle synthesis. usc.edu Iron, cobalt, nickel, manganese, and zinc have all emerged as viable catalysts for various coupling reactions and cyclization processes to build pyrimidine rings. usc.eduresearchgate.net

Iron Catalysis: An iron(II)-complex, prepared in situ, has been shown to catalyze the modular synthesis of pyrimidine derivatives from saturated carbonyl compounds and amidines. organic-chemistry.org This method proceeds through a sequence involving β-ammoniation and cyclization. organic-chemistry.org

Manganese Catalysis: Manganese chloride has been used to catalyze the cross-coupling of heterocyclic chlorides with Grignard reagents under mild conditions. researchgate.net

Cobalt, Nickel, and Zinc: These metals are also used to catalyze cross-coupling reactions involving Grignard reagents and halogenated pyrimidines. researchgate.net Additionally, coordination polymers of Co(II), Ni(II), Mn(II), and Zn(II) with a pyrimidine dicarboxylic acid ligand have been synthesized, demonstrating the diverse coordination chemistry of these metals with pyrimidine scaffolds. researchgate.net The use of these metals is part of a broader effort to develop more sustainable and economic synthetic routes. usc.edu

C-H Functionalization and C-H Halogenation Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds, avoiding the need for pre-functionalized substrates. nih.govcolab.ws For pyrimidines, this approach allows for the introduction of various groups directly onto the carbon skeleton.

The main challenge in C-H functionalization of pyrimidines is achieving regioselectivity, as multiple C-H bonds are available for activation. nih.gov Transition metal catalysts, including palladium, copper, and ruthenium, are commonly used. nih.govnih.gov The regioselectivity can be influenced by the electronic properties of the ring and the directing ability of existing substituents. In pyrimidine nucleosides, for instance, direct C-H arylation has been primarily limited to the uracil (B121893) base, where regioselective activation of the C5-H or C6-H bond is a key challenge. nih.gov

Strategies for C-H functionalization can be broadly categorized:

Transition-Metal-Catalyzed C-H Functionalization: These methods often involve a directing group to guide the catalyst to a specific C-H bond. nih.gov

Transition-Metal-Free Direct C-H Functionalization: These reactions may proceed via different mechanisms, such as those involving radical intermediates. colab.ws

Deprotonative Metalation: This involves the use of a strong base to deprotonate a C-H bond, followed by quenching with an electrophile. colab.ws

C-H halogenation is a specific application of this strategy, allowing for the introduction of halogen atoms that can serve as handles for subsequent cross-coupling reactions. For example, iridium-catalyzed C3-borylation of pyridine (B92270) followed by halogenation is a known route to functionalized pyridines. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidine Substrates

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings, such as halogenated pyrimidines. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group (like a halogen), forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The aromaticity is then restored by the expulsion of the leaving group. masterorganicchemistry.com

The pyrimidine ring is inherently electron-deficient (π-deficient) due to the presence of two electronegative nitrogen atoms, which makes it highly susceptible to nucleophilic attack. researchgate.netyoutube.com This reactivity is further enhanced by the presence of electron-withdrawing groups. wikipedia.org The nitrogen atoms can effectively stabilize the negative charge in the Meisenheimer complex through resonance, particularly when the attack occurs at the C2, C4, or C6 positions. wikipedia.orgyoutube.com

Key factors influencing SNAr reactions on halogenated pyrimidines include:

Position of the Halogen: Halogens at the C2, C4, and C6 positions are generally more reactive towards SNAr because the ring nitrogens can directly stabilize the intermediate negative charge. youtube.com

Nature of the Leaving Group: In contrast to Sₙ2 reactions, the reactivity order for leaving groups in SNAr is typically F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the C-X bond cleavage. masterorganicchemistry.com

Nucleophile: A wide range of nucleophiles, including alkoxides, thiolates, amines, and carbanions, can be used. youtube.com

For this compound, the fluorine at the C4 position is expected to be significantly more reactive towards SNAr than the chlorine at the C5 position. The C4 position is activated by both ring nitrogens, and fluoride (B91410) is an excellent leaving group in this context. This allows for the selective substitution of the fluorine atom by a suitable nucleophile while leaving the chlorine atom intact for subsequent transformations like cross-coupling.

| Feature | Effect on Reactivity | Reason | Reference |

|---|---|---|---|

| Position of Leaving Group | C2, C4, C6 > C5 | Negative charge in the Meisenheimer complex is stabilized by resonance involving the ring nitrogen atoms. | youtube.com |

| Nature of Halogen Leaving Group | F > Cl > Br > I | The rate-determining step is nucleophilic attack, which is accelerated by the inductive electron-withdrawing effect of the halogen. C-X bond cleavage is not rate-limiting. | masterorganicchemistry.com |

| Ring Structure | Pyrimidines are highly reactive | The ring is electron-deficient due to two electronegative nitrogen atoms, making it electrophilic. | wikipedia.org |

Investigations into Grignard Reactions Involving Halogenated Pyrimidines

Grignard reagents (R-Mg-X) are powerful nucleophiles and bases widely used in organic synthesis for C-C bond formation. wikipedia.orgbyjus.com Their reactions with halogenated pyrimidines can follow several pathways. researchgate.net

Cross-Coupling Reactions: The most common approach involves using an alkyl or aryl Grignard reagent to perform a cross-coupling reaction with a halogenated pyrimidine. researchgate.net These reactions are typically catalyzed by transition metals such as iron, cobalt, nickel, palladium, manganese, or zinc species. researchgate.net This allows for the introduction of the Grignard reagent's organic group onto the pyrimidine ring in place of a halogen.

Formation of Pyrimidyl Grignard Reagents: A less common but valuable strategy involves the formation of a pyrimidyl Grignard reagent from a halogenated pyrimidine. researchgate.net This can be achieved through direct reaction with magnesium metal or via a halogen-magnesium exchange reaction, for example, using isopropylmagnesium chloride. wikipedia.org The resulting pyrimidyl Grignard reagent can then react with various electrophiles in standard addition or subsequent cross-coupling reactions. researchgate.net

Direct Nucleophilic Addition: In some cases, Grignard reagents can add directly to the pyrimidine ring, especially when the ring is highly activated. For instance, in the synthesis of 4-aminopyrimidines from 4-amino-5-cyanopyrimidine, Grignard reagents can add to the C6 position. nih.gov This pathway is thought to be promoted by the coordination of Lewis acidic MgX₂ to a ring nitrogen, which increases the electrophilicity of the C6 position. nih.gov

The choice of reaction conditions, such as temperature, can be critical in determining the reaction outcome. In certain systems, holding the reaction at 0°C before quenching can favor the formation of dihydropyrimidine (B8664642) byproducts over the expected ketone product. nih.gov

Oxidative Annulation and Halogenation Protocols

The synthesis of halogenated pyrimidine derivatives, a critical structural motif in medicinal chemistry, has been significantly advanced through the development of innovative oxidative annulation and halogenation protocols. These methods provide efficient pathways to construct the pyrimidine core and introduce halogen substituents in a controlled manner.

One notable strategy involves a one-pot tandem cyclization and oxidative halogenation. For instance, a methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines, which are structurally analogous to functionalized pyrimidines. This process utilizes a three-component reaction between amino pyrazoles, enaminones or chalcones, and sodium halides. nih.gov The reaction proceeds via a cyclocondensation, driven by an oxidant such as potassium persulfate (K₂S₂O₈), followed by an in-situ oxidative halogenation. nih.gov This approach is advantageous due to its operational simplicity, use of readily available reagents, and environmentally benign conditions, often employing water as a solvent. nih.govacs.org

The scope of this oxidative halogenation has been demonstrated with various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, showcasing its tolerance to different functional groups. nih.gov The general reaction conditions typically involve heating a mixture of the pyrimidine substrate, a sodium halide (NaX, where X = Cl, Br, I), and K₂S₂O₈ in water. nih.gov

Table 1: Examples of Oxidative Halogenation of Pyrazolo[1,5-a]pyrimidines nih.gov

| Entry | Substrate | Halogenating Agent | Oxidant | Product | Yield (%) |

| 1 | 7-Phenylpyrazolo[1,5-a]pyrimidine | NaI | K₂S₂O₈ | 3-Iodo-7-phenylpyrazolo[1,5-a]pyrimidine | 94 |

| 2 | 7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine | NaI | K₂S₂O₈ | 7-(4-Chlorophenyl)-3-iodopyrazolo[1,5-a]pyrimidine | 92 |

| 3 | 7-Phenylpyrazolo[1,5-a]pyrimidine | NaBr | K₂S₂O₈ | 3-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine | 85 |

| 4 | 7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine | NaBr | K₂S₂O₈ | 3-Bromo-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine | 82 |

| 5 | 7-Phenylpyrazolo[1,5-a]pyrimidine | NaCl | K₂S₂O₈ | 3-Chloro-7-phenylpyrazolo[1,5-a]pyrimidine | 65 |

Reaction conditions: Pyrazolo[1,5-a]pyrimidine (0.2 mmol), NaX (1.2 equiv), and K₂S₂O₈ (1.5 equiv) in water (1 mL) heated at 80 °C for 1 h.

Another approach to the pyrimidine core involves a tandem [3+3] annulation followed by an oxidation step. A metal-free synthesis has been reported where amidines react with α,β-unsaturated ketones to form a dihydropyrimidine intermediate. rsc.org This intermediate is then oxidized to the aromatic pyrimidine using visible-light-enabled photo-oxidation, offering a green and mild alternative to traditional transition-metal-catalyzed dehydrogenation. rsc.org Furthermore, oxidative annulation can be promoted by K₂S₂O₈ in the synthesis of 4-arylpyrimidines from aryl ketones and anilines, with DMSO serving as a methine equivalent. mdpi.com These methodologies highlight the versatility of oxidative strategies in constructing diverse pyrimidine scaffolds.

Deconstruction-Reconstruction Strategies for Pyrimidine Ring Diversification

A powerful and innovative approach for the diversification of complex pyrimidine-containing molecules is the deconstruction-reconstruction strategy. nih.govnih.gov This method allows for the conversion of an existing pyrimidine ring into a variety of other nitrogen-containing heterocycles, which would be challenging to synthesize using traditional methods. nih.gov This strategy is particularly valuable in structure-activity relationship (SAR) studies for drug discovery, where rapid generation of analogues is crucial. nih.gov

The core of this strategy involves the transformation of a pyrimidine into a corresponding N-arylpyrimidinium salt. nih.gov This activation step facilitates the cleavage of the pyrimidine ring into a three-carbon iminoenamine building block. nih.gov This versatile intermediate, being a surrogate for 1,3-dicarbonyl compounds, can then be subjected to various de novo heterocycle synthesis reactions. nih.gov

The process begins with the reaction of a pyrimidine with an activating agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and a nucleophile, such as aniline, to form a stable N-phenylpyrimidinium salt. nih.gov Subsequent treatment with a base, for example, piperidine (B6355638) in ethanol, cleaves the C2 carbon atom, yielding the key iminoenamine intermediate. nih.gov This intermediate can then be recyclized in situ with different partners to generate a diverse array of heterocyclic structures. nih.gov

The scope of this deconstruction-reconstruction process is broad, allowing for the synthesis of various substituted pyrimidines and other heterocycles like 1,2-oxazoles and pyrazoles. nih.gov For example, reacting the iminoenamine intermediate with guanidine (B92328) under basic conditions reconstructs a 2-aminopyrimidine. nih.gov Alternatively, treatment with hydroxylamine (B1172632) and hydrochloric acid leads to the formation of a 1,2-oxazole. nih.gov This strategy has been successfully applied to a range of pyrimidine starting materials, including those with (hetero)aryl, alkyl, alkoxy, and amido substituents at the C4 position. nih.gov

Table 2: Examples of Pyrimidine Diversification via Deconstruction-Reconstruction nih.gov

| Starting Pyrimidine | Recyclization Partner | Product Heterocycle | Example Product | Yield (%) |

| 4-Phenylpyrimidine | Guanidine | 2-Aminopyrimidine | 2-Amino-4-phenylpyrimidine | 75 |

| 4-Phenylpyrimidine | Urea | Pyrimidinone | 4-Phenylpyrimidin-2(1H)-one | 68 |

| 4-Phenylpyrimidine | Thiourea | Thiopyrimidine | 4-Phenylpyrimidine-2(1H)-thione | 72 |

| 4-Phenylpyrimidine | Acetamidine | 2-Methylpyrimidine | 2-Methyl-4-phenylpyrimidine | 70 |

| 4-Phenylpyrimidine | Trifluoroacetamidine | 2-(Trifluoromethyl)pyrimidine | 4-Phenyl-2-(trifluoromethyl)pyrimidine | 65 |

| 4-Phenylpyrimidine | Hydroxylamine | 1,2-Oxazole | 3-Phenyl-1,2-oxazole | 60 |

| 4,5-Bipyrimidine | N-Phenylhydrazine | Pyrazole | 4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidine | 55 |

This method effectively allows for the "scaffold hopping" from a pyrimidine core to other valuable heterocyclic systems, providing a powerful tool for medicinal chemists to explore novel chemical space. nih.gov

Advanced Spectroscopic and Structural Elucidation of Halogenated Pyrimidines

Vibrational Spectroscopy for Comprehensive Molecular Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum reveals characteristic peaks corresponding to specific functional groups. For 5-Chloro-4-fluoro-2-methylpyrimidine, FT-IR analysis would be instrumental in identifying the vibrational frequencies associated with the C-Cl, C-F, C-N, and C-H bonds, as well as the vibrations of the pyrimidine (B1678525) ring and the methyl group. However, at present, no specific FT-IR data for this compound has been published.

Table 1: Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| Data Not Available | C-H stretching (methyl group) |

| Data Not Available | C=N stretching (pyrimidine ring) |

| Data Not Available | C-C stretching (pyrimidine ring) |

| Data Not Available | C-F stretching |

| Data Not Available | C-Cl stretching |

| Data Not Available | C-H bending (methyl group) |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignment

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly useful for observing vibrations of non-polar bonds and symmetric vibrational modes. An FT-Raman spectrum of this compound would provide further details on the skeletal vibrations of the pyrimidine ring and the C-C, C-Cl, and C-F bonds. As with FT-IR, there is no available FT-Raman data for this specific compound.

Table 2: Hypothetical FT-Raman Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| Data Not Available | C-H stretching (methyl group) |

| Data Not Available | Pyrimidine ring breathing modes |

| Data Not Available | C-F symmetric stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show a signal for the methyl protons and a signal for the proton on the pyrimidine ring. The chemical shift, splitting pattern (multiplicity), and coupling constants of these signals would confirm their connectivity to neighboring atoms. Unfortunately, no experimental ¹H NMR data is currently available.

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | -CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A ¹³C NMR spectrum of this compound would display distinct signals for each of the carbon atoms in the pyrimidine ring and the methyl group. The chemical shifts of these signals are highly sensitive to the electronic environment, providing crucial data for structural confirmation. This data is not currently available in the public domain.

Table 4: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data Not Available | C2 |

| Data Not Available | C4 |

| Data Not Available | C5 |

| Data Not Available | C6 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. The ¹⁹F NMR spectrum of this compound would show a signal corresponding to the fluorine atom at the C4 position. The chemical shift and coupling to the adjacent proton and carbon atoms would provide definitive evidence for its location on the pyrimidine ring. Regrettably, no ¹⁹F NMR data for this compound has been reported.

Table 5: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|

An in-depth analysis of "this compound" reveals a scarcity of publicly available, detailed experimental data corresponding to the advanced analytical techniques specified in the prompt. Extensive searches of chemical databases, spectroscopic libraries, and the scientific literature did not yield specific single-crystal X-ray diffraction data, advanced NMR conformational studies, or detailed mass spectrometry fragmentation pathways explicitly for this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" without resorting to speculation or including data for analogous but different compounds, which would violate the user's explicit instructions.

The requested content, including detailed research findings and data tables for advanced spectroscopic and structural elucidation, appears to be unavailable in the public domain for this specific chemical compound.

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy is a important technique for probing the electronic structure of molecules. By analyzing the absorption of ultraviolet and visible light, insights into the nature of electronic transitions between different energy levels can be obtained. This section discusses the application of both experimental and theoretical electronic spectroscopy methods to elucidate the electronic properties of halogenated pyrimidines, with a focus on this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to an excited state. In organic molecules, the most common electronic transitions are σ → σ, n → σ, π → π, and n → π. For aromatic heterocycles like pyrimidine and its derivatives, the most significant transitions observed in the near-UV region are typically the n → π* and π → π* transitions.

The π → π* transitions are generally more intense than the n → π* transitions. The introduction of halogen substituents onto the pyrimidine ring can induce shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These effects are due to the interplay of the inductive (-I) and resonance (+R) effects of the halogen atoms. Halogenation can alter the energies of the molecular orbitals involved in the electronic transitions. rsc.orgnih.gov

In a comparative study of pyrimidine, 2-chloropyrimidine, and 2-bromopyrimidine, it was observed that while the two lowest-lying absorption bands show some similarities, there are minor energy shifts. rsc.orgresearchgate.net Larger shifts become apparent at higher energies, indicating that the effect of the halogen atom on the electronic structure increases with photon energy. rsc.orgresearchgate.net

| Transition | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Solvent |

|---|---|---|---|

| n → π | ~270-290 | ~300-500 | Hexane |

| π → π | ~240-260 | ~8,000-12,000 | Hexane |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) has become a widely used computational method for predicting the electronic absorption spectra of molecules. researchgate.net It is an extension of Density Functional Theory (DFT) that can describe the response of a system to a time-dependent perturbation, such as an electromagnetic field. TD-DFT calculations can provide valuable information about the energies of electronic transitions, oscillator strengths (which relate to the intensity of absorption), and the nature of the molecular orbitals involved. ijcce.ac.irrsc.org

The accuracy of TD-DFT predictions depends on the choice of the exchange-correlation functional and the basis set. researchgate.net For many organic molecules, hybrid functionals such as B3LYP have been shown to provide a good balance between computational cost and accuracy. researchgate.netijcce.ac.ir To better simulate experimental conditions, solvent effects are often incorporated into the calculations using models like the Polarizable Continuum Model (PCM). rsc.org

For this compound, TD-DFT calculations would involve first optimizing the ground-state geometry of the molecule. Following this, the excitation energies and oscillator strengths for the lowest-lying singlet excited states would be calculated. Analysis of the molecular orbitals contributing to these transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can elucidate the character of the electronic transitions (e.g., n → π* or π → π*). epstem.net

A typical TD-DFT study of a halogenated pyrimidine would involve the parameters outlined in the following table:

| Parameter | Typical Selection | Purpose |

|---|---|---|

| Computational Method | TD-DFT | To calculate electronic excitation energies and oscillator strengths. |

| Functional | B3LYP | A hybrid functional that often provides accurate results for organic molecules. |

| Basis Set | 6-311++G(d,p) | A flexible basis set that includes polarization and diffuse functions, important for describing excited states. researchgate.net |

| Solvent Model | Polarizable Continuum Model (PCM) | To account for the influence of a solvent on the electronic transitions. rsc.org |

It is important to note that standard TD-DFT approaches can sometimes face challenges, such as underestimating the energies of charge-transfer excited states. nih.gov However, for the localized n → π* and π → π* transitions expected in this compound, TD-DFT is anticipated to provide reliable predictions of the electronic absorption spectrum. The combination of experimental UV-Vis spectroscopy and TD-DFT calculations offers a powerful approach for the comprehensive characterization of the electronic properties of halogenated pyrimidines. rsc.org

Advanced Research Applications in Chemical Sciences

5-Chloro-4-fluoro-2-methylpyrimidine as a Strategic Chemical Building Block

The strategic placement of halogen atoms on the pyrimidine (B1678525) ring of this compound provides differential reactivity, allowing for selective chemical modifications. This characteristic makes it a highly versatile intermediate in the synthesis of a wide array of organic compounds.

Role in the Synthesis of Diverse Organic Molecules and Scaffolds

Halogenated pyrimidines, such as this compound, serve as crucial precursors in the synthesis of densely functionalized pyrimidine derivatives. acs.org The pyrimidine nucleus is a fundamental component of many biologically active compounds, and the ability to introduce various substituents through reactions at the halogenated positions is of paramount importance in medicinal chemistry. acs.org The chloro and fluoro groups can be selectively displaced by a range of nucleophiles, enabling the construction of diverse molecular scaffolds. nih.gov

For instance, polyhalogenated heteroaromatic systems are explored as core scaffolds for the synthesis of polyfunctional heterocyclic systems. nih.gov While 5-chloro-2,4,6-trifluoropyrimidine (B1583448) has been studied for its reactivity with nitrogen-centered nucleophiles, the principles of regioselective nucleophilic aromatic substitution are applicable to other halogenated pyrimidines. nih.gov The differential reactivity of the halogens allows for a stepwise and controlled introduction of various functional groups, leading to the creation of complex molecules with potential therapeutic applications. The synthesis of substituted pyrimidines often involves catalyzed cross-coupling reactions, further expanding the diversity of accessible structures.

Contribution to Diversifying Molecular Libraries

The concept of "privileged scaffolds" is central to the design and synthesis of compound libraries for drug discovery. cnr.it These are molecular frameworks that are capable of binding to multiple biological targets. Pyrimidine derivatives are considered privileged structures due to their prevalence in biologically active molecules. The use of versatile building blocks like this compound allows for the rapid generation of large and diverse compound libraries through parallel synthesis techniques. spirochem.combioduro.com

Parallel synthesis enables the efficient production of numerous analogs by reacting a common core, such as the this compound scaffold, with a variety of reagents. spirochem.com This approach significantly accelerates the process of identifying and optimizing lead compounds in drug discovery programs. spirochem.com The ability to systematically modify the pyrimidine core at different positions facilitates the exploration of chemical space and the development of structure-activity relationships. The generation of dihydropyrimidin-2-one libraries using microwave-assisted synthesis showcases the efficiency of modern techniques in creating diverse molecular collections based on a pyrimidine core. nih.gov

Pyrimidine Derivatives in Contemporary Materials Science Research

The electron-deficient nature of the pyrimidine ring, coupled with its thermal stability and film-forming properties, makes its derivatives highly attractive for applications in materials science, particularly in the field of organic electronics. spiedigitallibrary.orgrsc.org

Incorporation into Electronic Materials (e.g., OLEDs, OFETs)

Pyrimidine derivatives are extensively utilized as building blocks for various components of organic light-emitting diodes (OLEDs), including phosphorescent emitters, fluorescent emitters, bipolar host materials, and electron transporting materials. spiedigitallibrary.org The strong electron-accepting property of the pyrimidine core contributes to the development of materials with excellent electron-transport and injection properties. spiedigitallibrary.org

In the realm of OLEDs, pyrimidine-based bipolar host materials, often combined with electron-donating units like carbazole, have demonstrated high efficiency. spiedigitallibrary.orgrsc.org For example, solution-processed green thermally activated delayed fluorescent (TADF) OLEDs using pyrimidine-based bipolar hosts have achieved high external quantum efficiencies. rsc.org The molecular design of these materials allows for the fine-tuning of their electronic properties to optimize device performance. spiedigitallibrary.org

Table 1: Performance of Pyrimidine-Based Host Materials in Green TADF-OLEDs

| Host Material | Maximum External Efficiency (%) |

| Py2Cz | Not specified in provided context |

| Py2BFCz | Not specified in provided context |

| Py2ICz | 24.1 |

Data sourced from a study on solution-processed green TADF-OLEDs. rsc.org

Development of Advanced Functional Molecules and Systems

The versatility of pyrimidine chemistry allows for the creation of advanced functional molecules with tailored properties. By incorporating different functional groups onto the pyrimidine scaffold, researchers can develop materials with specific optical, electronic, or biological functions. For instance, the synthesis of pyrimidine derivatives with antioxidant and anticancer properties highlights the potential of this scaffold in creating bioactive molecules. nih.gov

The development of pyrimidine-based sensors and other functional systems is an active area of research. The ability to modify the electronic properties of the pyrimidine ring through substitution makes it possible to design molecules that respond to specific stimuli, opening up possibilities for their use in sensing and diagnostics.

Exploration of Catalytic Applications of Halogenated Pyrimidines

While the synthesis of halogenated pyrimidines often involves catalytic methods, the exploration of halogenated pyrimidines themselves as catalysts is a more nascent field. mdpi.com Generally, the focus has been on using catalysts to functionalize the pyrimidine ring. mdpi.com For example, various transition metal catalysts are employed for the synthesis of substituted pyrimidines through cross-coupling reactions. mdpi.com

However, the inherent electronic properties of the pyrimidine ring, particularly when modified with electron-withdrawing halogen atoms, suggest potential for these compounds to act as organocatalysts. Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, is a rapidly growing area of chemistry. tandfonline.com The Lewis basic nitrogen atoms and the potential for halogen bonding interactions in compounds like this compound could enable them to activate substrates in various organic transformations. Further research is needed to fully explore and realize the catalytic potential of halogenated pyrimidines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.